![molecular formula C18H27N3O B14371545 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea is an organic compound characterized by its unique structure, which includes a phenyl group, an imine group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea typically involves the reaction of a phenyl-substituted imine with a dipropylurea derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenyl oxides.
Reduction: Formation of phenylamines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can include signal transduction cascades and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dimethylurea
- 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-diethylurea
Uniqueness
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of dipropyl groups may enhance its lipophilicity and membrane permeability, distinguishing it from similar compounds with different alkyl substitutions.
Propiedades
Fórmula molecular |
C18H27N3O |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea |
InChI |
InChI=1S/C18H27N3O/c1-5-12-21(13-6-2)18(22)20-16(4)14-15(3)19-17-10-8-7-9-11-17/h7-11,14H,5-6,12-13H2,1-4H3,(H,20,22)/b16-14+,19-15? |
Clave InChI |
QJYULNJJPQABNM-CSJGLSHJSA-N |
SMILES isomérico |
CCCN(CCC)C(=O)N/C(=C/C(=NC1=CC=CC=C1)C)/C |
SMILES canónico |
CCCN(CCC)C(=O)NC(=CC(=NC1=CC=CC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


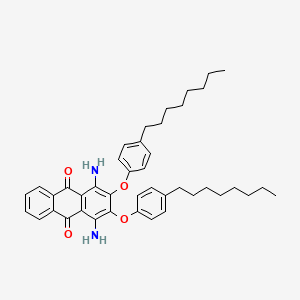

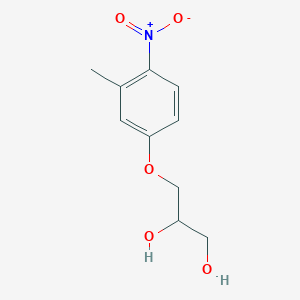
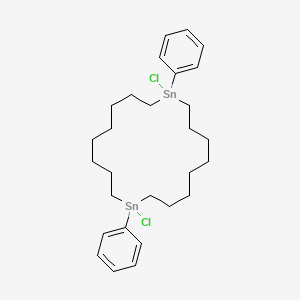
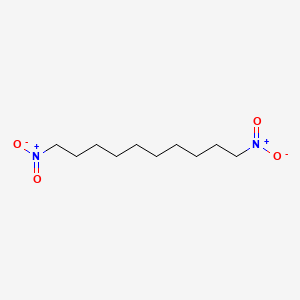
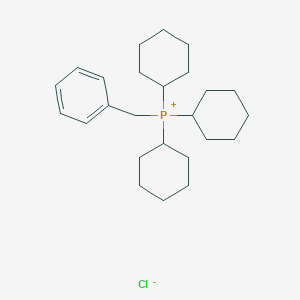

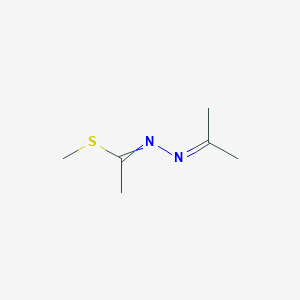


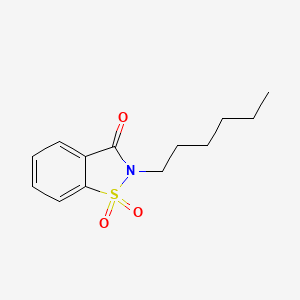
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)

